N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a synthetic organic compound known for its diverse applications in medicinal chemistry and biological research. This compound features a furan ring substituted with a chlorophenyl group and a hydrazide moiety, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the following steps:
Formation of the Furan Ring: The initial step involves the synthesis of the furan ring substituted with a chlorophenyl group. This can be achieved through the reaction of 4-chlorobenzaldehyde with furfural in the presence of a base such as sodium hydroxide.
Hydrazide Formation: The next step involves the reaction of the furan derivative with hydrazine hydrate to form the corresponding hydrazide.
Schiff Base Formation: Finally, the hydrazide is reacted with 3-methylaniline under acidic conditions to form the desired compound through a Schiff base reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential antimicrobial and anticancer properties.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[5-(4-Methoxyphenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
- N’-[(E)-[5-(4-Ethylphenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
Uniqueness
Compared to similar compounds, N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to the presence of the chlorophenyl group, which enhances its reactivity and biological activity. This substitution pattern can lead to improved pharmacokinetic properties and increased potency in biological assays.
Properties
Molecular Formula |
C20H18ClN3O2 |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C20H18ClN3O2/c1-14-3-2-4-17(11-14)22-13-20(25)24-23-12-18-9-10-19(26-18)15-5-7-16(21)8-6-15/h2-12,22H,13H2,1H3,(H,24,25)/b23-12+ |
InChI Key |
FUGIGLVKIPBUAB-FSJBWODESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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